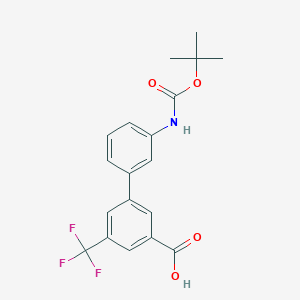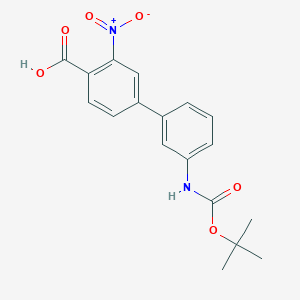
3-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%
Übersicht
Beschreibung
3-(3-BOC-Aminophenyl)-5-fluorobenzoic acid, or 3-Boc-AP-5-FB, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid with a molecular weight of 311.32 g/mol. 3-Boc-AP-5-FB is a useful reagent in the synthesis of many pharmaceuticals, due to its strong acidic properties. In addition, it has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-Boc-AP-5-FB has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been studied for its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Bacillus subtilis. In addition, 3-Boc-AP-5-FB has been studied for its potential applications in the treatment of certain cancers, such as breast cancer and ovarian cancer.
Wirkmechanismus
The mechanism of action of 3-Boc-AP-5-FB is not fully understood. It is believed to act by blocking the activity of certain enzymes that are involved in the growth and replication of cells. In particular, it is thought to block the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, it is believed to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Boc-AP-5-FB has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Boc-AP-5-FB in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, and it can be used as a reagent in the synthesis of various pharmaceuticals. Additionally, it is relatively inexpensive and has low toxicity. One limitation is that it can be difficult to purify, and the reaction time for the synthesis of 3-Boc-AP-5-FB can be relatively long.
Zukünftige Richtungen
There are several possible future directions for the research and development of 3-Boc-AP-5-FB. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient methods of synthesis. Finally, further research could be conducted to explore its potential applications in the fields of biochemistry and physiology.
Synthesemethoden
3-Boc-AP-5-FB can be synthesized from 3-aminophenol, 5-fluorobenzoic acid, and tert-butyl chloroformate, through a multi-step reaction process. First, the 3-aminophenol is reacted with the tert-butyl chloroformate in an aqueous solution, to produce the 3-Boc-AP-5-FB. This is followed by the reaction of the 3-Boc-AP-5-FB with the 5-fluorobenzoic acid in an aqueous solution, creating the final product. The reaction is conducted at room temperature, and the reaction time is typically between 1-2 hours.
Eigenschaften
IUPAC Name |
3-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPGTGYXDJVXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127132 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-95-1 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261936-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




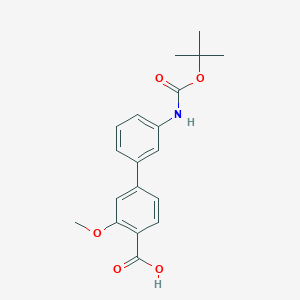
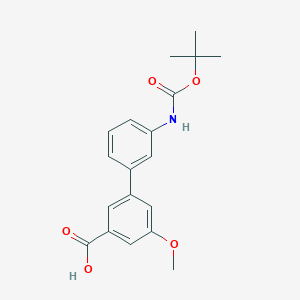
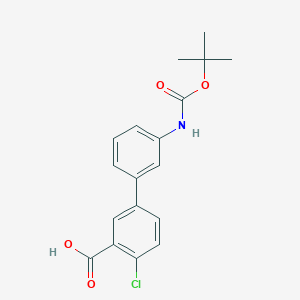
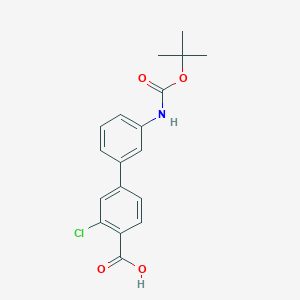
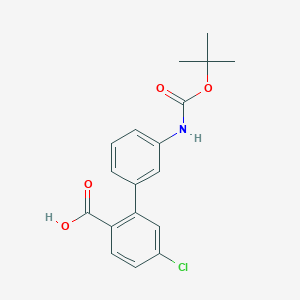

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)


